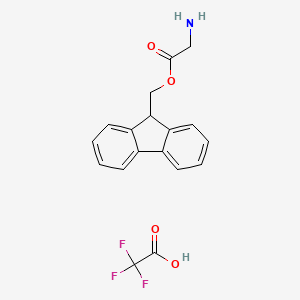

![molecular formula C16H13F2NO3S2 B2974988 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097858-18-7](/img/structure/B2974988.png)

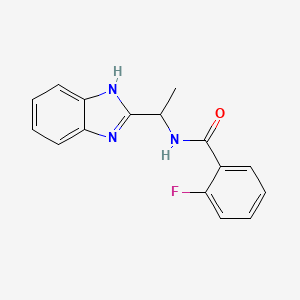

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, also known as DFET, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DFET is a sulfonamide-based compound that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

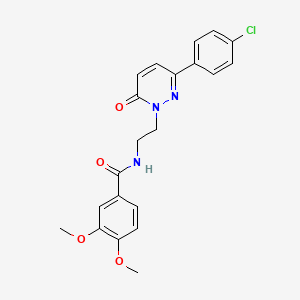

Medicinal Chemistry: Antiviral Agents

The indole derivatives, which share a similar molecular framework with the compound , have shown significant potential as antiviral agents. For instance, certain alkylated indole-2-carboxylate derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy in antiviral therapies, potentially contributing to treatments for viral infections.

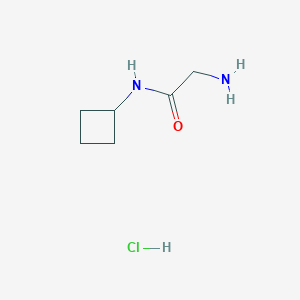

Agricultural Chemistry: Pesticide Development

While specific data on the use of this compound in agriculture is not readily available, its structural similarity to other heterocyclic compounds that are active in plant systems implies potential applications. For example, indole-3-acetic acid, a plant hormone, is derived from tryptophan and plays a role in plant growth and development . The compound could be investigated for its role in plant protection or growth regulation.

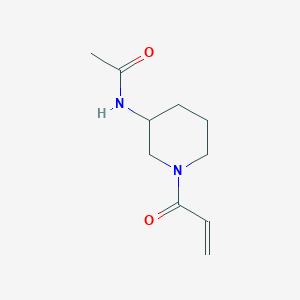

Industrial Applications: Organic Semiconductors

Compounds containing furan and thiophene units, like the one , are often used in the development of organic semiconductors. A study has utilized a furan-containing building block coupled with bithiophene to create a high-mobility organic thin-film transistor . This indicates the potential of our compound in the fabrication of electronic devices.

Environmental Impact: Eco-Friendly Synthesis

The environmental impact of chemical compounds is a crucial consideration. The compound’s synthesis and degradation pathways need to be assessed for ecological safety. Indole derivatives are known for their diverse biological activities, which suggests that they could be synthesized and handled in an environmentally responsible manner, minimizing any adverse environmental impacts .

Biotechnology Research: Enzyme Inhibition

In biotechnology research, the compound could be investigated for its role in enzyme inhibition. Indole derivatives have been studied for their anticholinesterase activities, which is significant in the context of treating diseases like Alzheimer’s . The compound could be a candidate for developing inhibitors that target specific enzymes in pathological conditions.

Drug Discovery: Cancer Therapeutics

The structural features of the compound suggest potential applications in cancer therapeutics. Indole derivatives have been explored for their anticancer properties, and the compound could be synthesized and screened for activity against various cancer cell lines . Its efficacy in this field could lead to the development of new cancer treatments.

Material Science: Polymer Chemistry

The compound’s molecular structure, containing furan and thiophene, is conducive to polymer chemistry applications. Donor-acceptor copolymers utilizing similar structures have shown promise in creating materials with desirable electronic properties . This compound could be used to develop new polymers with specific characteristics for industrial applications.

properties

IUPAC Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-13-3-1-4-14(18)16(13)24(20,21)19-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKLFPVRHJWLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)

![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)

![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)

![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)

![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)